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Compound of Interest

Compound Name: Ciramadol

Cat. No.: B049922

For Immediate Release: Researchers and drug development professionals now have access to
a comprehensive comparison of Ciramadol and placebo in treating moderate to severe pain,
based on data from multiple double-blind clinical trials. This guide synthesizes efficacy and
safety data, details experimental protocols, and visualizes the drug's mechanism of action and
clinical trial workflows. The evidence strongly supports Ciramadol's analgesic properties,
though it is associated with a higher incidence of side effects compared to placebo.

Ciramadol, a mixed agonist-antagonist opioid analgesic, has been evaluated in a series of
rigorous, double-blind, placebo-controlled clinical trials for both postoperative and chronic pain
management. These studies consistently demonstrate that Ciramadol, at various dosages and
routes of administration, provides significantly greater pain relief than placebo.

Quantitative Analysis of Efficacy and Safety

The analgesic efficacy of Ciramadol has been assessed using standard pain relief and pain
intensity scales. Across multiple studies, all active therapy groups receiving Ciramadol
reported significantly higher analgesia scores compared to the placebo groups (p < 0.05).[1][2]
The data from these trials are summarized in the tables below for easy comparison.

Table 1: Efficacy of Oral Ciramadol in Chronic Cancer
Pain
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Mean Pain Relief Score (0- Mean Pain Intensity
Treatment Group

6 hours) Difference
Ciramadol 90 mg Superior to Codeine 60 mg Data not specified
Ciramadol 30 mg Equal to Codeine 60 mg Data not specified
Codeine 60 mg Equal to Ciramadol 30 mg Data not specified

Significantly lower than all »
Placebo ] ) Data not specified
active therapies

Data from a randomized,
double-blind, four-way
crossover study in 40 patients

with chronic cancer pain.[1]

Table 2: Efficacy of Intramuscular Ciramadol in

Postoperative Pain

Mean Cumulative Efficacy Patient's Overall

Treatment Grou
s Scores (Initial Dose) Evaluation of Therapy

. i Favorable, comparable to
Ciramadol 60 mg Highest among all groups Morohine 10
orphine 10 mg

) Significantly higher than »
Ciramadol 30 mg Data not specified
placebo

) Significantly higher than ]
Morphine 10 mg Highest among all groups
placebo

Placebo Lowest among all groups Lowest among all groups

Data from a double-blind,
parallel study in 160 patients

with postoperative pain.[2]

Table 3: Adverse Events Associated with Ciramadol vs.
Placebo
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Adverse Event Ciramadol (All Doses) Placebo

) Predominant adverse
Nausea and Drowsiness ) Infrequent
experiences

Statistically non-significant

Nausea and Vomiting 15-25% incidence (IM) ) ]
difference from active groups

Skin Reactions (60 mg IM) 15% 0%

Sedation Slightly higher than placebo Lower than active therapies

Data compiled from multiple
double-blind clinical trials.[1][2]

Experimental Protocols

The clinical trials cited in this guide adhered to rigorous double-blind, randomized, and
placebo-controlled designs to minimize bias.[3][4][5]

Study Design for Chronic Cancer Pain Trial:

A single-dose, four-way crossover design with a randomized Latin-square treatment sequence
was employed.[1] Forty-three patients with moderate to severe chronic pain from cancer were
enrolled, with data from 40 patients included in the final analysis.[1] Each patient received
single oral doses of Ciramadol (30 mg and 90 mg), codeine (60 mg), and a placebo.[1]
Analgesic efficacy was measured at 0, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 hours post-
administration using standard visual and verbal pain relief and pain intensity scales.[1]

Study Design for Postoperative Pain Trial:

This was a double-blind, parallel study involving 160 patients with postoperative pain.[2]
Patients were randomly assigned to one of four treatment groups: intramuscular Ciramadol (30
mg and 60 mg), morphine (10 mg), or placebo.[2] Doses could be administered every 3 hours
as needed for 48 hours, with a maximum of six doses in a 24-hour period.[2] Efficacy
assessments were based on standard pain intensity and pain relief scales during the initial
dose period.[2]
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Mechanism of Action and Clinical Trial Workflow

Ciramadol exerts its analgesic effects primarily as a mixed agonist-antagonist at the p-opioid
receptor. The binding of Ciramadol to this G-protein coupled receptor initiates a signaling

cascade that ultimately leads to pain relief.
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Ciramadol's p-opioid receptor signaling pathway.
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The workflow of a typical double-blind, placebo-controlled clinical trial for an analgesic like
Ciramadol is designed to ensure objectivity and minimize bias.

Patient Recruitment
(e.g., Postoperative Pain)

Group A Group B
(Ciramadol) (Placebo)

Double-Blind

Treatment Administration

Data Collection
(Pain Scores, Adverse Events)

Unblinding of Data

Statistical Analysis

Conclusion on Efficacy
and Safety
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Workflow of a double-blind clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Address: 3281 E Guasti Rd
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